Cas no 58379-86-5 (1-Benzyl-1-Tosylmethyl Isocyanide)
1-Benzyl-1-Tosylmethyl Isocyanide Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-[(1-isocyano-2-phenylethyl)sulfonyl]-4-methyl-
- 1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene
- 1-[(1-isocyano-2-phenylethyl)sulfonyl]-4-methylBenzene
- 1-BENZYL-1-TOSYLMETHYL ISOCYANIDE,
- 2-phenyl-1-tosylethyl isocyanide
- FD6056
- AMY21529
- DTXSID30570862
- FT-0604137
- SCHEMBL1307134
- AS-49278
- 58379-86-5
- AB22215
- 1-BENZYL-1-TOSYLMETHYL ISOCYANIDE
- 1-((1-ISOCYANO-2-PHENYLETHYL)SULFONYL)-4-METHYLBENZENE
- 1-(1-isocyano-2-phenylethylsulfonyl)-4-methylbenzene
- MFCD05664018
- A8268
- 1,3,5[10]-ESTRATRIENE-3,16ALPHA,17BETA-TRIOL3-SULFATESODIUMSALT
- 1-(1-isocyano-2-phenylethanesulfonyl)-4-methylbenzene
- 1-Benzyl-1-tosylmethylisocyanide
- AKOS037644229
- DB-072474
- 1-Benzyl-1-Tosylmethyl Isocyanide
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- MDL: MFCD05664018
- Inchi: 1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3
- InChI Key: XBGXGWNKJBMMPR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C(CC1C=CC=CC=1)[N+]#[C-])(=O)=O
Computed Properties
- Exact Mass: 285.08200
- Monoisotopic Mass: 285.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- PSA: 42.52000
- LogP: 3.56830
1-Benzyl-1-Tosylmethyl Isocyanide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B315238-10mg |
1-Benzyl-1-Tosylmethyl Isocyanide |
58379-86-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B315238-50mg |
1-Benzyl-1-Tosylmethyl Isocyanide |
58379-86-5 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B315238-100mg |
1-Benzyl-1-Tosylmethyl Isocyanide |
58379-86-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-1g |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-5g |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-500mg |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 500mg |
2535.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-250mg |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 250mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-100mg |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 100mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0043-50mg |
1-Benzyl-1-tosylmethyl isocyanide |
58379-86-5 | 96% | 50mg |
1060.05CNY | 2021-05-08 | |
| abcr | AB450305-250 mg |
1-((1-Isocyano-2-phenylethyl)sulfonyl)-4-methylbenzene; . |
58379-86-5 | 250MG |
€147.40 | 2023-07-18 |
1-Benzyl-1-Tosylmethyl Isocyanide Suppliers
1-Benzyl-1-Tosylmethyl Isocyanide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 1-Benzyl-1-Tosylmethyl Isocyanide
1-Benzyl-1-Tosylmethyl Isocyanide: A Versatile Building Block in Medicinal Chemistry
1-Benzyl-1-Tosylmethyl Isocyanide (CAS No. 58379-86-5) is a pivotal compound in the field of medicinal chemistry, characterized by its unique 1,1-disubstituted isocyanide structure. This molecule features a central carbon atom bonded to a benzyl group, a tosylmethyl group, and an isocyanide functionality. The compound's molecular formula is C15H15NO2S, with a molecular weight of approximately 285.34 g/mol. Its chemical structure combines aromatic and heteroatomic moieties, making it a valuable scaffold for drug discovery and synthetic organic chemistry.
Recent advancements in isocyanide-based chemistry have highlighted the synthetic utility of 1-Benzyl-1-Tosylmethyl Isocyanide. Researchers have demonstrated its role in click chemistry reactions, where it acts as a versatile nucleophile for forming carbon-carbon bonds. A 2023 study published in Chemical Communications reported the use of this compound in aza-Michael addition reactions, enabling the rapid construction of complex heterocyclic frameworks. The tosylmethyl group serves as a leaving group, facilitating efficient bond formation under mild conditions.
The 1-Benzyl-1-Tosylmethyl Isocyanide molecule exhibits distinct physical properties that influence its chemical behavior. It is a colorless liquid with a boiling point of 220°C and a melting point of -20°C. Its solubility in polar solvents like dichloromethane and acetone is critical for its application in solution-phase synthesis. The benzyl substituent enhances its stability in aqueous environments, while the tosylmethyl group imparts reactivity through its sulfur-containing functionality.
Recent breakthroughs in organocatalytic synthesis have expanded the utility of 1-Benzyl-1-Tosylmethyl Isocyanide. A 2024 study in JACS showcased its role in enantioselective C-H activation reactions, where it acts as a chiral auxiliary. This application is particularly relevant for the synthesis of enantiomerically pure pharmaceuticals, as the compound's 1,1-disubstituted structure provides stereochemical control. The isocyanide functionality's ability to coordinate with transition metals has also been leveraged in metallorganic chemistry for creating coordination complexes with tunable properties.
The 1-Benzyl-1-Tosylmethyl Isocyanide compound has found applications in drug discovery programs targeting neurological disorders. Its tosylmethyl group can be functionalized to create derivatives with enhanced bioavailability. A 2023 preclinical study in ACS Medicinal Chemistry Letters demonstrated its use in the synthesis of small molecule inhibitors for Alzheimer's disease. The benzyl substituent provides structural rigidity, while the isocyanide functionality enables post-synthetic modifications for optimizing pharmacokinetic profiles.
Advances in green chemistry have led to the development of more sustainable methods for synthesizing 1-Benzyl-1-Tosylmethyl Isocyanide. A 2024 paper in Green Chemistry reported the use of photoredox catalysis to achieve high-yield synthesis under mild conditions. This approach reduces the need for harsh reagents and minimizes waste generation. The 1,1-disubstituted structure of the compound allows for selective functionalization, aligning with the principles of atom economy and process intensification in modern synthetic methods.
The isocyanide functionality of 1-Benzyl-1-Tosylmethyl Isocyanide has been explored for its potential in materials science. Researchers have demonstrated its use in the synthesis of conductive polymers and nanomaterials with unique electronic properties. A 2023 study in Advanced Materials showed how this compound can be incorporated into organic semiconductors to enhance charge transport properties. The tosylmethyl group's sulfur content contributes to the material's stability and conductivity.
Recent computational studies have provided insights into the reactivity and stability of 1-Benzyl-1-Tosylmethyl Isocyanide. Density functional theory (DFT) calculations have elucidated the electronic structure of the molecule, revealing its electrophilic nature at the carbon center. These findings have guided the design of more efficient synthetic routes for its preparation. The 1,1-disubstituted structure's ability to form intramolecular hydrogen bonds has also been investigated, offering new perspectives on its chemical behavior in solution.
The 1-Benzyl-1-Tosylmethyl Isocyanide compound has been integrated into combinatorial chemistry approaches for drug discovery. Its tosylmethyl group can be systematically modified to generate libraries of structurally diverse compounds. A 2023 study in Organic & Biomolecular Chemistry demonstrated the use of this compound as a scaffold for high-throughput screening of potential therapeutic agents. The benzyl substituent's aromaticity enhances the molecule's stability, while the isocyanide functionality allows for facile modification.
Future research directions for 1-Benzyl-1-Tosylmethyl Isocyanide include its application in biomimetic chemistry and drug delivery systems. Its tosylmethyl group could be functionalized for controlled release of therapeutic agents, while the benzyl substituent may serve as a targeting moiety for specific biological pathways. The isocyanide functionality's ability to form metal-ligand bonds also opens avenues for creating smart drug carriers with stimuli-responsive properties.
In conclusion, 1-Benzyl-1-Tosymlmethyl Isocyanide (CAS No. 58379-86-5) represents a versatile building block in modern synthetic chemistry. Its unique 1,1-disubstituted structure and isocyanide functionality have enabled its application in diverse fields, from drug discovery to materials science. Ongoing research continues to expand its utility, driven by advancements in green chemistry, organocatalysis, and computational methods. As synthetic strategies evolve, the compound's role in creating novel therapeutic agents and functional materials is expected to grow significantly.
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